molecular formula C12H22N2S3 B14316153 2,5-Bis(pentylsulfanyl)-1,3,4-thiadiazole CAS No. 112959-02-1

2,5-Bis(pentylsulfanyl)-1,3,4-thiadiazole

Cat. No.: B14316153
CAS No.: 112959-02-1
M. Wt: 290.5 g/mol
InChI Key: ISFCNIQUENDZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(pentylsulfanyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two pentylsulfanyl groups attached to the 2 and 5 positions of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(pentylsulfanyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dithiocarbamate with hydrazine hydrate, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(pentylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the pentylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions, leading to the formation of dihydrothiadiazoles.

    Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted thiadiazoles depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(pentylsulfanyl)furan: Similar structure but with a furan ring instead of a thiadiazole ring.

    2,5-Bis(aminomethyl)furan: Contains amino groups instead of sulfanyl groups.

    2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Contains benzoxazole groups and a thiophene ring.

Uniqueness

2,5-Bis(pentylsulfanyl)-1,3,4-thiadiazole is unique due to the presence of both sulfur and nitrogen atoms in the thiadiazole ring, which imparts distinct chemical and physical properties

Properties

112959-02-1

Molecular Formula

C12H22N2S3

Molecular Weight

290.5 g/mol

IUPAC Name

2,5-bis(pentylsulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C12H22N2S3/c1-3-5-7-9-15-11-13-14-12(17-11)16-10-8-6-4-2/h3-10H2,1-2H3

InChI Key

ISFCNIQUENDZKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NN=C(S1)SCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.